molecular formula C6H9NO5S B7908705 2-Aminophenolsulfate

2-Aminophenolsulfate

Cat. No.: B7908705
M. Wt: 207.21 g/mol
InChI Key: BNOCVKCSBKRYHN-UHFFFAOYSA-N
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Description

2-Aminophenolsulfate, also known as o-Aminophenol sulfate, is an organic compound with the chemical formula 2(C6H7NO)H2SO4. It is a derivative of 2-aminophenol, where the sulfate group is introduced to enhance its solubility and stability. This compound is widely used in various chemical and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminophenolsulfate can be synthesized through the reaction of 2-aminophenol with sulfuric acid. The reaction typically involves dissolving 2-aminophenol in a suitable solvent, such as ethanol, and then adding concentrated sulfuric acid dropwise while maintaining a controlled temperature. The reaction mixture is then stirred for a specific period, followed by the isolation and purification of the product through recrystallization.

Industrial Production Methods: In industrial settings, the production of 2-aminophenol sulfate involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Aminophenolsulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form aminophenol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Substituted aminophenol derivatives.

Mechanism of Action

The mechanism of action of 2-aminophenol sulfate involves its interaction with various molecular targets and pathways. It can act as a reducing agent, participating in redox reactions that influence cellular processes. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic and biochemical applications .

Comparison with Similar Compounds

    4-Aminophenol: An isomer of 2-aminophenol with similar chemical properties but different reactivity due to the position of the amino group.

    2-Hydroxyaniline: Another name for 2-aminophenol, highlighting its phenolic and amino functional groups.

Uniqueness: 2-Aminophenolsulfate is unique due to its enhanced solubility and stability compared to its non-sulfated counterpart. This makes it more suitable for various industrial and research applications where solubility and stability are critical factors .

Properties

IUPAC Name

2-aminophenol;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOCVKCSBKRYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67845-79-8
Record name Phenol, 2-amino-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67845-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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